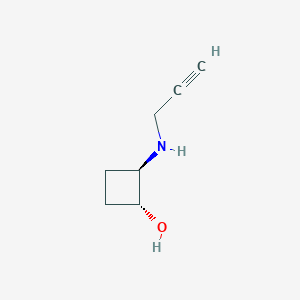
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ringThiophene and its derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Preparation Methods
The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex heterocyclic compounds . The general procedure involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of potential therapeutic agents. Its thiophene moiety is known for its biological activities, making it a valuable scaffold for drug discovery . In material science, it can be used in the development of organic electronic materials due to its conjugated structure and electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings in the compound can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be compared with other similar compounds that contain thiophene and pyrazole moieties. Some similar compounds include 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which acts as an anti-inflammatory agent, and the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, which works as a serotonin antagonist used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse therapeutic applications.
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3 |
InChI Key |
SUPQDZSLUUWRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)


![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)



![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)


![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)


